L-Leucine-p-nitroanilide
Overview
Description
L-Leucine-p-nitroanilide is used to detect and evaluate the functionality of amino peptidases . It is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli . It is also employed to characterize the native IRAP (placental leucine amino peptidase) .
Molecular Structure Analysis
The molecular structure of L-Leucine-p-nitroanilide consists of a leucine residue attached to a p-nitroanilide group . The compound has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide .Chemical Reactions Analysis
L-Leucine-p-nitroanilide is used as a substrate to measure the activity of leucine aminopeptidase . It is involved in the hydrolysis reactions catalyzed by leucine aminopeptidase .Physical And Chemical Properties Analysis
L-Leucine-p-nitroanilide has a molecular weight of 251.28 g/mol . Its molecular formula is C12H17N3O3 . The compound is stable under normal conditions .Scientific Research Applications
Detection of Leucine Aminopeptidase Activity in Serum
- Application Summary : L-Leucine-p-nitroanilide is used as a probe to detect the activity of Leucine Aminopeptidase (LAP) in serum . LAP is an important proteolytic enzyme associated with various physiological and pathological disorders such as liver injury and cancers .
- Methods of Application : The method involves using a Surface-Enhanced Raman Spectroscopy (SERS) probe with an L-leucine amide group, which can specifically respond to LAP . The LAP activity is assayed according to the SERS spectral changes between the probe molecule and its corresponding hydrolysis product resulting from the catalysis of LAP .
- Results or Outcomes : This SERS approach features high selectivity due to the specificity of the reaction combined with the instinctive fingerprinting ability of SERS. It shows a good linear relationship in a wide range from 0.2 to 100 mU mL−1 with a detection limit as low as 0.16 mU mL−1 . It can be competent for LAP activity detection in clinical patient serum samples and LAP inhibitor evaluation .
Evaluation of Amino Peptidase Functionality
- Application Summary : L-Leucine-p-nitroanilide is used to detect and evaluate the functionality of amino peptidases . It is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli .
- Methods of Application : The compound is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli . It is also employed to characterize the native IRAP (placental leucine amino peptidase) .
Determination of Intestinal Leucine Aminopeptidase Activity
- Application Summary : L-Leucine-p-nitroanilide has been used as a substrate for the determination of intestinal leucine aminopeptidase activity of juvenile rainbow trout (Oncorhynchus mykiss) .
- Methods of Application : The compound is used in an assay to measure the activity of the enzyme leucine aminopeptidase in the intestines of the fish .
Inhibition of Leucine Aminopeptidase
- Application Summary : L-Leucine-p-nitroanilide is used in the study of the inhibition of leucine aminopeptidase by amino acid hydroxamates .
- Methods of Application : Aminopeptidase activity was measured by monitoring the increase in absorbance at 400 nm using L-leucine-p-nitroanilide as a substrate .
Study of Peptide Hydrolysis Mechanism
- Application Summary : L-Leucine-p-nitroanilide is used in the study of peptide hydrolysis mechanisms by co-catalytic binuclear metal centers containing leucine aminopeptidase enzyme .
- Methods of Application : A density functional theory study was conducted to investigate reaction mechanisms of a co-catalytic binuclear metal center (Zn1–Zn2) containing enzyme leucine aminopeptidase for two different metal bridging nucleophiles (H2O and –OH) .
- Results or Outcomes : The study provided insights into the specific roles of both metal centers, the nucleophile, indirect ligands, and substrates in the catalytic functioning of this important class of binuclear metallopeptidases .
Detection of Aminopeptidase Activity in Malaria Research
- Application Summary : L-Leucine-p-nitroanilide is used in the detection and evaluation of aminopeptidase N-1 (APN-1) from Anopheles stephensi in SF9 cell line as a candidate molecule for developing a vaccine that interrupts malaria transmission .
- Methods of Application : The compound is used in an assay to detect the biological functionality of aminopeptidase N-1 (APN-1) from Anopheles stephensi in SF9 cell line .
Safety And Hazards
The compound should not be released into the environment . Personal protective equipment is required when handling this chemical . Dust formation should be avoided .
Relevant Papers The search results provided several papers related to L-Leucine-p-nitroanilide . These papers discuss various aspects of the compound, including its use in detecting and evaluating the functionality of amino peptidases , its role in the hydrolysis reactions catalyzed by leucine aminopeptidase , and its use as a substrate of the enzyme γ-glutamyltransferase (GGT) .
properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJHDNQDSVIDR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883739 | |
Record name | L-Leucyl-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-p-nitroanilide | |
CAS RN |
4178-93-2 | |
Record name | Leucine p-nitroanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4178-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)-, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Leucyl-4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methyl-N-(4-nitrophenyl)valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.